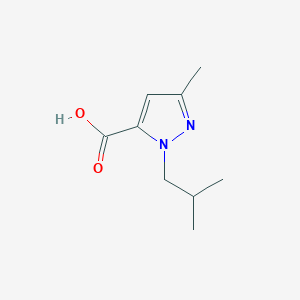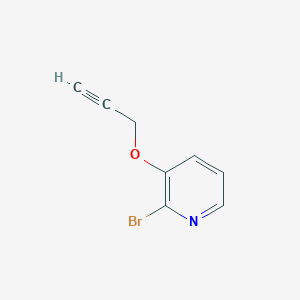![molecular formula C15H21N3O B2563725 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-02-2](/img/structure/B2563725.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has been studied for its potential therapeutic applications, especially in the field of neurology and psychiatry.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders, including depression and anxiety.
Wirkmechanismus
Target of Action
The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound this compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in changes in the receptor’s activity . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound . The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and subsequently affect the associated biochemical pathways .
Biochemische Analyse
Biochemical Properties
It’s structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists . These compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This mechanism of action is shared with drugs of abuse such as amphetamines .
Metabolic Pathways
Similar compounds are known to be metabolized by CYP3A4 in human liver microsomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-methoxyphenylpiperazine with 2-methylpropanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-methylpropanenitrile.
Reduction: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanamine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on serotonin receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension treatment.
Uniqueness
What sets this compound apart is its specific structural features and the unique combination of functional groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-4-6-14(19-3)7-5-13/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKQMOTXIJBOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-[(1-benzofuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2563642.png)
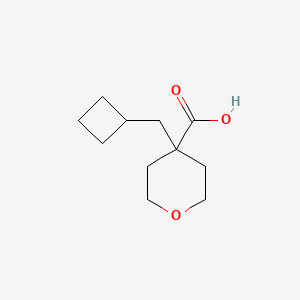
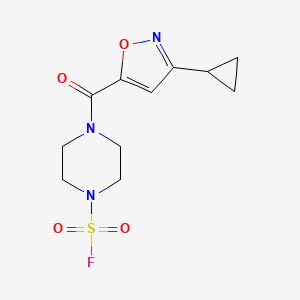
![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![3-benzenesulfonamido-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2563652.png)
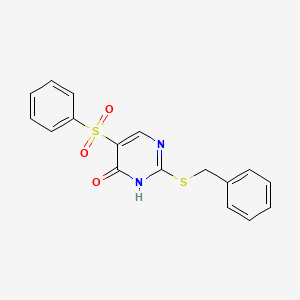
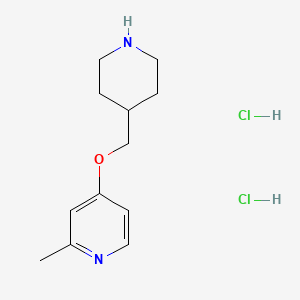
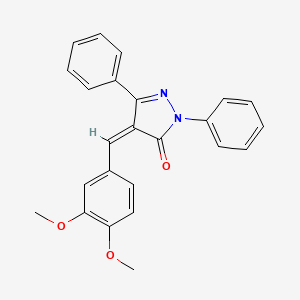
![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)
![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)
